2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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Overview
Description
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a carbohydrazide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The carbohydrazide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Agrochemicals: The compound is utilized in the development of novel pesticides and fungicides due to its bioactive properties.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: This compound is structurally similar but lacks the carbohydrazide group.
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide: Another similar compound with a carboxamide group instead of a carbohydrazide group.
Uniqueness
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3OS/c1-2-11-4(6(7,8)9)3(14-2)5(13)12-10/h10H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVAGWEKQDCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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